Azido-PEG8-t-butyl ester
Overview
Description
Azido-PEG8-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in Azido-PEG8-t-butyl ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
Azido-PEG8-t-butyl ester has a molecular formula of C23H45N3O10 . It has a molecular weight of 523.6 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG8-t-butyl ester readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine .Physical And Chemical Properties Analysis
Azido-PEG8-t-butyl ester has a molecular weight of 523.6 g/mol and a molecular formula of C23H45N3O10 .Scientific Research Applications
Azido-PEG8-t-butyl ester
is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
This compound is often used in proteomics research . Its specific applications and methods of use would depend on the particular research context. For example, it might be used to modify proteins or other biomolecules with the goal of studying their function, interactions, or localization. The exact experimental procedures would depend on the specific research question and the type of molecule being studied.
- Summary of Application : Azido-PEG8-t-butyl ester is often used in proteomics research . It can be used to modify proteins or other biomolecules to study their function, interactions, or localization .
- Methods of Application : The exact experimental procedures would depend on the specific research question and the type of molecule being studied .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the roles of specific proteins or biomolecules in various biological processes .
- Summary of Application : The azide group in Azido-PEG8-t-butyl ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- Methods of Application : This reaction can be carried out under mild conditions, and the resulting triazole linkage is stable and resistant to hydrolysis .
- Results or Outcomes : This property makes Azido-PEG8-t-butyl ester useful in the synthesis of a wide range of compounds, including complex drug molecules .
- Summary of Application : Azido-PEG8-t-butyl ester can be used in PEGylation, a process that involves the attachment of polyethylene glycol (PEG) to a molecule .
- Methods of Application : PEGylation can improve the solubility, stability, and bioavailability of the molecule .
- Results or Outcomes : PEGylated molecules often exhibit improved pharmacokinetic properties, making them more effective as therapeutic agents .
Proteomics Research
Click Chemistry
PEGylation
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCLZBCQUTBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG8-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.